4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one
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Overview
Description
4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is a complex organic compound that features a unique combination of structural motifs, including a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction of catechol derivatives with formaldehyde.
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling of the benzo[d][1,3]dioxole and pyrrolidine units: This step often involves a palladium-catalyzed C-N cross-coupling reaction.
Formation of the chromen-2-one core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions that are electronically activated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: Preliminary studies suggest potential anticancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine, 1- [5- (1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a valuable compound for research and development.
Properties
IUPAC Name |
4-[2-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c24-21(12-26-19-10-22(25)29-17-4-2-1-3-16(17)19)23-8-7-15(11-23)14-5-6-18-20(9-14)28-13-27-18/h1-6,9-10,15H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSLKWZJGFLNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC(=O)OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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